molecular formula C18H17N5O2 B2419147 3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034379-40-1

3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2419147
CAS No.: 2034379-40-1
M. Wt: 335.367
InChI Key: JUACVDMCVROJPL-UHFFFAOYSA-N
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Description

3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with a piperidine ring and a picolinoyl group. This unique structure contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and formamide derivatives.

    Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of the picolinoyl group: The picolinoyl group can be attached through an acylation reaction using picolinic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.

    Thieno[2,3-d]pyrimidin-4(3H)-ones: Exhibiting antimycobacterial activity.

    Fused [1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine derivatives: Targeting EGFR proteins with anticancer potential.

Uniqueness

3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrido[2,3-d]pyrimidine core with a piperidine ring and a picolinoyl group sets it apart from other similar compounds.

Properties

IUPAC Name

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-17-14-4-3-9-20-16(14)21-12-23(17)13-6-10-22(11-7-13)18(25)15-5-1-2-8-19-15/h1-5,8-9,12-13H,6-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUACVDMCVROJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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